molecular formula C6H16ClNO2 B2451759 3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride CAS No. 2418669-64-2

3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride

Cat. No.: B2451759
CAS No.: 2418669-64-2
M. Wt: 169.65
InChI Key: AGECYWXFCGSQGW-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a methoxy group and a methoxymethyl group attached to a propan-1-amine backbone. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

3-methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-8-4-6(3-7)5-9-2;/h6H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGECYWXFCGSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropan-1-ol and methoxymethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, 3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications that can lead to new chemical entities.

Biology

The compound is utilized in biological studies focusing on:

  • Enzyme Interactions : It can modulate enzyme activity through its interactions with specific molecular targets, influencing metabolic pathways.
  • Cellular Studies : It has been used in vitro to study its effects on cell viability and proliferation.

Pharmaceuticals

In pharmaceutical research, the compound has shown potential in developing new therapeutic agents, particularly:

  • Antidepressants : It plays a role in synthesizing antidepressant molecules through metal-catalyzed reactions, demonstrating significant promise in treating mood disorders .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings indicate broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

The compound exhibits antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant capabilities, suggesting its potential application in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related compounds derived from this structure against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This highlights the potential for developing new anticancer agents based on the compound's structural features.

Case Study 2: Neurodegenerative Diseases

Further investigations into enzyme inhibition revealed that derivatives significantly enhance inhibitory activity against acetylcholinesterase (AChE), indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-(methoxymethyl)propan-1-ol: A related compound with similar structural features but different functional groups.

    3-Methoxy-2,2-bis(methoxymethyl)-1-propanol: Another similar compound with additional methoxymethyl groups.

Uniqueness

3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

3-Methoxy-2-(methoxymethyl)propan-1-amine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H15ClN2O3\text{C}_\text{10}\text{H}_{\text{15}}\text{ClN}_\text{2}\text{O}_\text{3}

This compound features a methoxy group and a methoxymethyl group, which may contribute to its biological properties.

Target Interactions:
Research indicates that compounds similar to this compound exhibit interactions with various biological targets, including:

  • COX Enzymes: Inhibition of cyclooxygenase (COX) enzymes can lead to reduced inflammation and pain by decreasing the production of prostaglandins.
  • Neurotransmitter Receptors: The compound may interact with neurotransmitter receptors, influencing neurochemical pathways related to mood and cognition.

Biochemical Pathways:
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to decreased inflammatory responses. This mechanism is critical for understanding the anti-inflammatory potential of the compound.

Anti-inflammatory Activity

The primary pharmacological effect observed with this compound is its anti-inflammatory activity. Studies have shown that the compound can significantly reduce inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. For instance, it has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced prostaglandin levels
NeuroprotectiveProtection against oxidative stress
AntimicrobialPotential activity against pathogens

Case Study: Neuroprotective Activity

In a study exploring the neuroprotective effects of various compounds, this compound demonstrated significant inhibition of neuronal apoptosis in vitro. The compound was tested on rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide, showing a dose-dependent protective effect .

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